molecular formula C8H10BrNOS B8369690 1-(5-Bromo-3-pyridylthio)propan-2-ol

1-(5-Bromo-3-pyridylthio)propan-2-ol

Cat. No.: B8369690
M. Wt: 248.14 g/mol
InChI Key: WOIKSQKSBIJFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-3-pyridylthio)propan-2-ol is a useful research compound. Its molecular formula is C8H10BrNOS and its molecular weight is 248.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)sulfanylpropan-2-ol

InChI

InChI=1S/C8H10BrNOS/c1-6(11)5-12-8-2-7(9)3-10-4-8/h2-4,6,11H,5H2,1H3

InChI Key

WOIKSQKSBIJFRF-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC(=CN=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A hot solution of the mixture of (2-(5-bromo(3-pyridylthio))isopropyl)methylamine and (2-(5-bromo(3-pyridylthio))propyl)methylamine (1.01 g, 3.867 mmol) in ethanol (15 mL) was treated in one portion with galactaric acid (0.406 g, 1.937 mmol). Water (3 mL) was added drop-wise, while warming the solution to reflux. To remove some white, insoluble solids, the warm solution was filtered through a glass wool plug, washing the filter plug with a warm solution of ethanol-water (4:1, v/v) (5 mL). The filtrate was diluted with ethanol (22.5 mL). The mixture was allowed to cool to ambient temperature and was allowed to stand for 16 h. The resulting solids were filtered, washed with ethanol (2×5 mL), and vacuum dried at 45° C. to give 0.512 g (36.1%) of light-beige, crystalline flakes, mp 146.5-149.5° C. Analysis indicated a 57:41 mixture of (2-(5-bromo(3-pyridylthio))-isopropyl)methylamine hemigalactarate and (2-(5-bromo(3-pyridylthio))propyl)methylamine hemigalactarate. The compound exhibits a Ki of 5500 nM.
[Compound]
Name
(2-(5-bromo(3-pyridylthio))isopropyl)methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-(5-bromo(3-pyridylthio))propyl)methylamine
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.406 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
(2-(5-bromo(3-pyridylthio))-isopropyl)methylamine hemigalactarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(2-(5-bromo(3-pyridylthio))propyl)methylamine hemigalactarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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